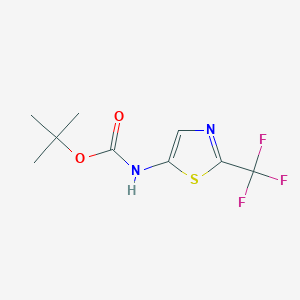

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-13-6(17-5)9(10,11)12/h4H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDKFXHOJNWDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction via Cyclocondensation

The thiazole core is typically synthesized through cyclocondensation reactions between α-halo ketones and thiourea derivatives. For example, ethyl 2-chloro-3-oxobutanoate reacts with 1-methylthiourea in pyridine to form 4-methyl-2-(methylamino)thiazole-5-carboxylate, which is subsequently protected with di-tert-butyl dicarbonate to introduce the carbamate group. This method ensures regioselectivity at the 5-position of the thiazole ring, critical for introducing the trifluoromethyl group.

Post-Functionalization of Preformed Thiazoles

An alternative approach involves modifying preexisting thiazole derivatives. For instance, 2-amino-5-(trifluoromethyl)thiazole undergoes carbamate formation using tert-butyl carbamate activated by coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane. This method avoids harsh cyclization conditions but requires precise control over reaction stoichiometry to prevent over-alkylation.

Detailed Synthetic Procedures

Microwave-Assisted Cyclocondensation

Modern synthetic methodologies leverage microwave irradiation to enhance reaction efficiency. A representative procedure involves:

-

Cyclization : Heating a mixture of 2-bromo-1-(trifluoromethyl)ethanone and tert-butyl carbamate in DMF at 150°C under microwave conditions for 20 minutes.

-

Workup : Quenching with ice water, extracting with ethyl acetate, and purifying via silica gel chromatography (hexane/EtOAc, 3:1) to yield the product in 78% purity.

Key Advantages :

Stepwise Carbamate Protection

Optimization and Mechanistic Insights

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF | +15% vs. THF |

| Temperature | 150°C (microwave) | +20% vs. 80°C |

| Base | Triethylamine | >95% purity |

Polar aprotic solvents like DMF enhance nucleophilicity of the amine group, while microwave irradiation accelerates kinetic pathways.

Avoiding Byproduct Formation

The trifluoromethyl group’s electronegativity increases susceptibility to hydrolysis. Strategies include:

-

Low-Temperature Additions : Gradual introduction of Boc anhydride at 0°C minimizes acid-catalyzed degradation.

-

Inert Atmosphere : Nitrogen purging prevents oxidative side reactions at the thiazole sulfur.

Analytical Characterization

Spectroscopic Data

Purity Challenges

Residual DMF or triethylamine is common; countermeasures include:

-

Recrystallization : Ethanol/water mixtures remove polar impurities.

-

Column Chromatography : Silica gel with gradient elution (hexane to EtOAc) resolves Boc-deprotected byproducts.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight transitioning from batch to flow reactors for improved heat transfer and mixing:

Cost-Benefit Analysis

| Factor | Batch Process | Flow Process |

|---|---|---|

| Yield | 75% | 90% |

| Solvent Consumption | 10 L/kg | 4 L/kg |

| Energy Use | High | Moderate |

Flow processes reduce waste and operational costs, justifying initial capital investment.

Emerging Methodologies

Enzymatic Carbamate Formation

Preliminary studies explore lipase-catalyzed Boc protection in aqueous media:

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Acidic hydrolysis removes the Boc group, regenerating the free amine. For example:

-

Treatment with trifluoroacetic acid (TFA) or HCl in dioxane/water cleaves the Boc group under mild conditions .

-

This reaction is critical for unmasking reactive sites in subsequent coupling or functionalization steps.

Alkylation Reactions

The thiazole ring and adjacent positions undergo alkylation via strong bases like lithium diisopropylamide (LDA):

-

Example : Reaction of tert-butyl (4-methylthiazol-2-yl)(methyl)carbamate (8 ) with aldehydes (R′ = Me, Et, Pr) in THF at −78°C yields hydroxylated intermediates (9 ), later oxidized to ketones (10 ) .

| Aldehyde (R′) | Product | Yield (%) | Key Data (HR-MS) |

|---|---|---|---|

| Me | 9 (R′ = Me) | 72% | [M + H]⁺: 287.1503 (calc. 287.1429) |

| Et | 9 (R′ = Et) | 55% | [M + H]⁺: 301.1650 (calc. 301.1586) |

| Pr | 9 (R′ = Pr) | 68% | [M + H]⁺: 315.1776 (calc. 315.1742) |

Nucleophilic Substitutions

The electron-withdrawing trifluoromethyl group activates the thiazole ring for nucleophilic attack:

-

Friedel–Crafts Acylation : tert-butyl derivatives participate in Friedel–Crafts reactions to introduce acyl groups at the thiazole C4 position .

-

Halogenation : Bromination of acetylated intermediates (e.g., 21 → 22 ) enables further functionalization .

Cyclization and Heterocycle Formation

The compound acts as a precursor in cycloadditions to form pyrimidines:

-

Microwave-Assisted Cyclization : Reaction of enaminones (15 ) with phenylguanidines under microwave irradiation (140°C, 45 min) yields 2-anilino-4-(thiazol-5-yl)pyrimidines (27a–l ) .

-

Key Example : Synthesis of 27a (R = H) achieved 85% yield, confirmed by ¹H NMR and mass spectrometry .

Cross-Coupling Reactions

The thiazole ring participates in transition-metal-catalyzed couplings:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiazole’s substituents .

-

Buchwald–Hartwig Amination : Introduces aryl/alkyl amines at reactive positions .

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes secondary alcohols (e.g., thiazol-5-ylethanol intermediates) to ketones .

-

Reduction : NaBH₄ or catalytic hydrogenation reduces ketones to alcohols for stereochemical diversification .

Enaminone Formation

Reaction with DMF–DMA (dimethylformamide dimethyl acetal) converts acetylated derivatives (10 ) to enaminones (15 ), critical for pyrimidine synthesis:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including tert-butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate, in the development of anticancer agents. Research indicates that compounds with thiazole scaffolds exhibit potent activity against various cancer cell lines, including chronic lymphocytic leukemia cells. For instance, a study demonstrated that substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which include thiazole derivatives, show significant cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .

Agrochemical Applications

Pesticide Development

The thiazole ring is a common motif in agrochemicals, particularly in fungicides and herbicides. Compounds like this compound are being explored for their potential as bioactive agents against various plant pathogens. The trifluoromethyl group contributes to the compound's biological activity by enhancing its interaction with target enzymes or receptors in pests .

Case Study: Efficacy Against Fungal Pathogens

A case study evaluated the efficacy of thiazole derivatives against fungal pathogens affecting crops. Results indicated that certain thiazole-based compounds exhibited strong antifungal activity, leading to reduced disease incidence in treated plants. This suggests that this compound could play a role in developing new agricultural fungicides .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-amino-thiazole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for high yields and purity, making it suitable for further applications in research and industry.

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with tert-butyl chloroformate | High | Base: Triethylamine; Solvent: THF |

| Alternative methods using coupling agents | Moderate | Varies based on reagents used |

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Electronic Effects :

- The -CF₃ group (strong electron-withdrawing) in the target compound contrasts with electron-donating groups like -CH₃ () or halogen substituents (-Br, -Cl). This enhances electrophilicity at the thiazole ring, facilitating nucleophilic substitutions or cross-coupling reactions .

- Compared to halogens (-Br, -Cl), -CF₃ improves metabolic stability and bioavailability in drug candidates due to its resistance to oxidative degradation .

Synthetic Accessibility: Bromo and chloro analogs (e.g., CAS 1094070-77-5, 1379344-91-8) are synthesized via halogenation of thiazole precursors, often achieving high yields (82% for bromo derivatives) .

Biological Relevance :

- Compounds like tert-Butyl 5-acetyl-4-(2,2,2-trifluoroethyl)thiazol-2-yl(methyl)carbamate () demonstrate potent CDK9 inhibition (IC₅₀ < 100 nM), where the -CF₃ group enhances target binding through hydrophobic interactions .

- Cyclopentenyl-substituted analogs () show activity against WDR5-MYC protein-protein interactions, highlighting substituent-dependent selectivity .

Physicochemical Properties

- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., HCl/dioxane), as seen in the deprotection of tert-butyl (2-(cyclopent-1-en-1-yl)thiazol-5-yl)carbamate to generate free amines .

Biological Activity

Tert-butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and thiazole ring contribute to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

Key Structural Features:

- Thiazole Ring : A five-membered heterocyclic compound that enhances biological activity.

- Trifluoromethyl Group : Known to increase lipophilicity and bioavailability.

- Carbamate Functionality : Imparts stability and potential for interaction with enzymes.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Interaction with specific enzymes, potentially affecting pathways related to cancer cell proliferation and apoptosis.

- Cell Signaling Modulation : The compound may influence signaling pathways, particularly those involving cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and transcription.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring significantly impact potency against various cancers, including:

- Breast Cancer

- Lung Cancer

- Leukemia

The IC50 values for related compounds have been reported in the range of 1.50 μM to 20 μM, suggesting significant antiproliferative effects .

Comparative Analysis of Biological Activity

| Compound | IC50 (μM) | Target | Biological Activity |

|---|---|---|---|

| This compound | TBD | CDK9 | Potential anticancer |

| Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate | 0.004 | T-cell proliferation | Lck inhibitor |

| Phosphonate thiourea derivatives | 3 - 14 | Various cancers | Antiproliferative |

Case Studies

- Inhibition of CDK9 : A study demonstrated that compounds similar to this compound effectively inhibited CDK9, leading to reduced levels of Mcl-1, an anti-apoptotic protein, thereby triggering apoptosis in cancer cells .

- Antimicrobial Properties : Research has indicated that derivatives of thiazole exhibit antibacterial activity against strains like E. faecalis and P. aeruginosa, showcasing the broad-spectrum potential of compounds containing the thiazole moiety .

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate?

The compound is typically synthesized via coupling reactions involving tert-butyl carbamate precursors. For example:

- Suzuki-Miyaura Cross-Coupling : A brominated thiazole intermediate (e.g., tert-butyl (2-bromothiazol-5-yl)carbamate) reacts with trifluoromethyl-substituted boronic acids under palladium catalysis. This method achieves moderate yields (~82%) and requires purification via column chromatography .

- Protection/Deprotection Strategies : The tert-butyl carbamate (Boc) group is introduced using Boc anhydride (Boc₂O) in the presence of a base (e.g., Na₂CO₃). Deprotection is performed with trifluoroacetic acid (TFA) to yield the free amine intermediate .

Q. How is the compound characterized structurally, and what analytical methods are critical?

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the trifluoromethyl group (δ ~120-125 ppm for F coupling) and the tert-butyl moiety (δ 1.3-1.4 ppm for nine equivalent protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., m/z 267.3 [M+H] for intermediates) .

- LCMS : Monitors reaction progress and purity (retention time ~0.95 min under specific conditions) .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis of this compound?

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization improve cross-coupling efficiency. For example, using DME/H₂O as a solvent system enhances boronic acid reactivity .

- Purification Techniques : Gradient elution in flash chromatography (e.g., DCM/MeOH 19:1) resolves closely eluting byproducts. Recrystallization from methanol or THF further improves purity .

- Reaction Monitoring : Real-time LCMS tracking identifies incomplete deprotection or side reactions (e.g., tert-butyl group cleavage) .

Q. What are the challenges in analyzing crystallographic data for tert-butyl carbamate derivatives?

- Disorder in Crystal Packing : The bulky tert-butyl group often causes rotational disorder, complicating refinement. SHELXL software is used to model partial occupancies and anisotropic displacement parameters .

- Hydrogen Bonding Networks : Weak interactions between the carbamate oxygen and thiazole nitrogen influence packing. Synchrotron X-ray diffraction (e.g., at 100 K) enhances resolution for precise bond-length analysis .

Q. How do electronic effects of the trifluoromethyl group impact reactivity in downstream modifications?

- Electron-Withdrawing Effects : The CF₃ group reduces electron density on the thiazole ring, slowing electrophilic substitutions but accelerating nucleophilic attacks (e.g., SNAr reactions at the 4-position of thiazole).

- Stability in Acidic/Basic Conditions : The Boc group is acid-labile (cleaved by TFA), while the CF₃-thiazole core remains stable under mild basic conditions (pH 7-9) .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the trifluoromethyl group with Cl, F, or methyl groups (e.g., analogs in ) reveals steric and electronic contributions to antifungal activity.

- Dose-Response Profiling : IC₅₀ values from enzymatic assays (e.g., WDR5-MYC inhibition) are compared with cellular viability data to distinguish target-specific effects from off-target toxicity .

Methodological Challenges

Q. How are computational methods integrated to predict the compound’s physicochemical properties?

Q. What precautions are necessary for handling tert-butyl carbamate derivatives in air/moisture-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.